N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide

Alzheimer's disease CNS neurodegeneration

This specific thiazolyl-2-chloroacetamide is a valuable screening hit for CNS-active scaffolds and antimicrobial SAR. The unique 5-acetyl and 4-methyl substitutions modulate both electrophilicity and steric bulk, distinguishing it from unsubstituted thiazoles or benzothiazoles. Its documented, albeit modest, AChE inhibitory activity (IC50 = 2.1 µM) makes it an ideal positive control or starting point for medicinal chemistry optimization. The reactive chloroacetamide handle also supports rapid library synthesis. Secure this precisely-characterized building block to ensure reproducible biological results.

Molecular Formula C8H9ClN2O2S
Molecular Weight 232.69 g/mol
CAS No. 32519-70-3
Cat. No. B7778382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide
CAS32519-70-3
Molecular FormulaC8H9ClN2O2S
Molecular Weight232.69 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CCl)C(=O)C
InChIInChI=1S/C8H9ClN2O2S/c1-4-7(5(2)12)14-8(10-4)11-6(13)3-9/h3H2,1-2H3,(H,10,11,13)
InChIKeyHBVMMWIEJRQDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide (CAS 32519-70-3): Verified Procurement & Research-Ready Sourcing


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide is a synthetic thiazole-derived chloroacetamide [1], characterized by a thiazole core with 5-acetyl and 4-methyl substitutions, and a reactive chloroacetamide moiety at the 2-amino position . Thiazole derivatives are a privileged class in medicinal chemistry due to their diverse biological activities [2].

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide (CAS 32519-70-3): Why In-Class Compounds Are Not Interchangeable


In the thiazolyl-2-chloroacetamide series, small structural variations profoundly impact biological activity and physicochemical properties. The presence of the 5-acetyl group introduces an additional hydrogen bond acceptor [1] and an electron-withdrawing effect that can modulate the electrophilicity of the chloroacetamide warhead , while the 4-methyl group adds steric bulk that can influence target binding [2]. Simply substituting with an unsubstituted thiazole, a benzothiazole, or a different heteroaryl core (e.g., phenyl) will yield a compound with different reactivity and biological profile [3], making this specific substitution pattern essential for consistent experimental outcomes.

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide (CAS 32519-70-3): Quantified Differentiation & Evidence-Based Selection Criteria


Acetylcholinesterase (AChE) Inhibition: Modest but Documented Activity for CNS Target Validation

This compound exhibits measurable, albeit modest, acetylcholinesterase (AChE) inhibition. A direct head-to-head comparison with a close structural analog reveals a clear SAR trend: replacing the benzothiazole-carboxamide group with the smaller chloroacetamide moiety increases potency by over 10-fold [1]. While the absolute potency (IC50 = 2.1 µM) is lower than that of clinically approved cholinesterase inhibitors (e.g., Donepezil, IC50 ~ 6-20 nM [2]), this level of inhibition is sufficient for use as a screening tool or starting scaffold in CNS drug discovery campaigns [3].

Alzheimer's disease CNS neurodegeneration cholinesterase inhibition

Antimicrobial Activity: Class-Level Inference of Broad-Spectrum Potential Against Key Pathogens

Direct, compound-specific MIC data for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide is not available in the primary literature. However, strong class-level evidence from a recent, comprehensive study of thirteen structurally analogous thiazolyl-2-chloroacetamide derivatives (4a-4m) establishes the antimicrobial potential of this scaffold [1]. The most active compounds in this class (e.g., 4f and 4j) demonstrated MIC values comparable to standard antibiotics against a panel of pathogens. This class-level data supports the rationale for evaluating this specific compound in antimicrobial screens, and a user could reasonably expect some degree of antimicrobial activity.

antimicrobial antibacterial antifungal drug discovery

Physicochemical Profile: Distinct Descriptors for Rational Selection in Parallel Synthesis

The compound's calculated physicochemical properties provide a distinct profile within the thiazole-acetamide space . Its exact molecular weight (232.007 Da), polar surface area (tPSA ~87.3 Ų), and hydrogen bond donor/acceptor counts (1 HBD, 3 HBA) are defined. The presence of the reactive chloroacetamide group makes it a versatile electrophilic building block for nucleophilic substitution reactions , enabling the rapid generation of diverse compound libraries.

medicinal chemistry parallel synthesis diversity-oriented synthesis lead optimization

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide (CAS 32519-70-3): Primary Use Cases Stemming from Verified Evidence


CNS-Focused Screening: AChE Inhibition Phenotype as a Starting Point

The compound's documented, albeit modest, AChE inhibitory activity (IC50 = 2.1 µM) makes it a suitable positive control or screening hit in assays designed to identify novel CNS-active scaffolds [1]. Its activity, benchmarked against a less potent analog, validates the core scaffold for further optimization in medicinal chemistry programs targeting Alzheimer's disease or other cholinergic dysfunctions [2].

Antimicrobial Drug Discovery: Broad-Spectrum Screening Library Component

Based on strong class-level evidence, this compound is a valuable addition to antimicrobial screening libraries. Recent research on analogous thiazolyl-2-chloroacetamides confirms the scaffold's potential against Gram-positive (B. subtilis), Gram-negative (E. coli), and fungal (A. niger) species [3]. The compound's specific substitution pattern offers a distinct entry point for exploring structure-activity relationships (SAR) in this therapeutic area [4].

Medicinal Chemistry: A Reactive Building Block for Diversity-Oriented Synthesis

The chloroacetamide group serves as an electrophilic handle for nucleophilic substitution, enabling the rapid synthesis of focused libraries of thiazole derivatives . The compound's well-defined molecular weight (232.69 g/mol) and exact mass (232.007 Da) facilitate precise reaction planning and LC-MS analysis , making it a reliable synthon for generating SAR around the thiazole core.

Agrochemical Research: Thiazole-Based Fungicide Discovery Scaffold

Thiazole derivatives are a well-established class in agrochemical research, particularly for fungicidal and herbicidal applications. While direct data for this compound is absent, the class-level antimicrobial/antifungal activity supports its investigation as a potential lead structure in this field [5]. Its unique substitution pattern (5-acetyl, 4-methyl) offers a distinct chemical space to explore compared to commercial thiazole fungicides like Thiabendazole.

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